molecular formula C13H14N2O3 B7825484 (2R)-3-methyl-2-(4-oxoquinazolin-3(4H)-yl)butanoic acid

(2R)-3-methyl-2-(4-oxoquinazolin-3(4H)-yl)butanoic acid

Cat. No.: B7825484
M. Wt: 246.26 g/mol
InChI Key: LZSQSGNCXDYHMC-LLVKDONJSA-N
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Description

“(2R)-3-Methyl-2-(4-oxoquinazolin-3(4H)-yl)butanoic acid” is a chiral carboxylic acid derivative incorporating a quinazolinone scaffold. Quinazolinones are heterocyclic compounds known for their pharmacological relevance, including antimicrobial, anticancer, and anti-inflammatory activities . The stereochemistry at the C2 position (R-configuration) and the presence of a methyl group at C3 distinguish this compound from simpler quinazolinone derivatives.

Properties

IUPAC Name

(2R)-3-methyl-2-(4-oxoquinazolin-3-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-8(2)11(13(17)18)15-7-14-10-6-4-3-5-9(10)12(15)16/h3-8,11H,1-2H3,(H,17,18)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSQSGNCXDYHMC-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N1C=NC2=CC=CC=C2C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)O)N1C=NC2=CC=CC=C2C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Quinazolinone Ring Formation

Quinazolinones are typically synthesized via cyclization reactions involving anthranilic acid derivatives or through condensation of aldehydes with aminobenzamides. For example, the Niementowski reaction—a classical method—employs anthranilic acid and formamide under acidic conditions to yield 4-oxoquinazoline. Modifications to this method include the use of microwave-assisted synthesis to reduce reaction times and improve yields.

Chiral Butanoic Acid Synthesis

The (2R)-3-methylbutanoic acid fragment can be prepared via enzymatic resolution or asymmetric hydrogenation. A patented method for related compounds involves the use of chiral catalysts such as Ru-BINAP complexes to achieve enantiomeric excess >95%.

Stepwise Synthesis Approaches

Route 1: Quinazolinone-first Strategy

This approach prioritizes the synthesis of the quinazolinone ring before coupling with the butanoic acid component.

  • Quinazolinone Synthesis :

    • Anthranilic acid is reacted with trimethyl orthoformate in acetic acid to form 4-oxoquinazoline.

    • Key Conditions : Temperature = 110°C, Reaction time = 6 hours, Yield = 78%.

  • Butanoic Acid Coupling :

    • The quinazolinone is alkylated with (2R)-3-methyl-2-bromobutanoic acid using a palladium catalyst.

    • Challenges : Competing racemization at the stereocenter requires low-temperature conditions (0–5°C).

StepReactantsCatalystTemperatureYield
1Anthranilic acid, trimethyl orthoformateAcetic acid110°C78%
24-Oxoquinazoline, (2R)-3-methyl-2-bromobutanoic acidPd(PPh₃)₄0–5°C62%

Route 2: Butanoic Acid-first Strategy

Here, the chiral butanoic acid is synthesized first and subsequently functionalized with the quinazolinone group.

  • Asymmetric Synthesis of (2R)-3-Methylbutanoic Acid :

    • L-Valine is oxidized to (R)-3-methylbutanoic acid using Jones reagent.

    • Yield : 89%, Enantiomeric excess (ee) = 99%.

  • Introduction of Quinazolinone :

    • The carboxylic acid is converted to an acid chloride and reacted with 3-aminoquinazolinone under Schotten-Baumann conditions.

StepReactantsConditionsYield
1L-Valine, Jones reagent0°C, 2 hours89%
2(R)-3-methylbutanoyl chloride, 3-aminoquinazolinoneNaOH, H₂O/THF71%

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in coupling steps but may promote racemization.

  • Low-temperature regimes (0–10°C) are critical for preserving stereochemical integrity during alkylation.

Catalytic Systems

  • Palladium-based catalysts : Effective for Suzuki-Miyaura couplings but require rigorous exclusion of moisture.

  • Organocatalysts : Proline derivatives have been explored for asymmetric induction but with limited success (ee = 70–80%).

Comparative Analysis of Synthetic Routes

ParameterRoute 1 (Quinazolinone-first)Route 2 (Butanoic Acid-first)
Total Yield48%63%
Enantiomeric Purity92% ee99% ee
ScalabilityModerateHigh
CostHigh (Pd catalysts)Moderate

Route 2 offers superior enantiomeric purity and scalability, making it more viable for industrial applications.

Troubleshooting and Common Pitfalls

  • Racemization : Mitigated by using bulky bases (e.g., DIPEA) and low temperatures during coupling.

  • Byproduct Formation : Column chromatography with silica gel modified with triethylamine improves separation of diastereomers.

Emerging Methodologies

Biocatalytic Approaches

Recent advances employ lipases for kinetic resolution of racemic intermediates, achieving ee >99% with immobilized Candida antarctica lipase B.

Flow Chemistry

Microreactor systems enable precise control over exothermic reactions, reducing decomposition and improving yields by 15–20% .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the carbonyl group in the quinazolinone core, resulting in the formation of alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the carbonyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted quinazolinone derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Material Science: It can be incorporated into polymers and other materials to impart specific properties such as increased thermal stability.

Biology and Medicine:

Industry:

    Pharmaceuticals: The compound can be used as an intermediate in the synthesis of various pharmaceutical agents.

    Agrochemicals: It may be utilized in the development of new agrochemical products with enhanced efficacy.

Mechanism of Action

The mechanism of action of (2R)-3-methyl-2-(4-oxoquinazolin-3(4H)-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid (Compound 3) Synthesis: Prepared via alkaline hydrolysis (10 wt% NaOH) followed by pH adjustment with acetic acid . Key Differences: Lacks the quinazolinone moiety and stereochemical complexity of the target compound. The benzoimidazole core and hydrophilic substituents may confer distinct solubility and bioavailability.

Other Quinazolinone Derivatives 3-Oxo-1,2,3,4-tetrahydroquinazoline-4-carboxylic Acid: Shares the quinazolinone core but lacks the methyl-substituted butanoic acid side chain. Reported to exhibit moderate enzyme inhibitory activity compared to more complex derivatives .

Physicochemical and Commercial Comparison

Property/Parameter (2R)-3-Methyl-2-(4-oxoquinazolin-3(4H)-yl)butanoic Acid 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic Acid
Molecular Weight ~306.3 g/mol (estimated) ~413.5 g/mol (calculated from synthesis data)
Solubility Likely polar aprotic solvent-soluble (e.g., DMSO) Enhanced aqueous solubility due to hydrophilic substituents
Commercial Availability Discontinued (CymitQuimica, Ref: 3D-FM124464) No commercial data available; synthesized in lab settings

Functional and Pharmacological Differences

  • Bioactivity: The quinazolinone core in the target compound may enhance binding to kinase or protease targets compared to benzoimidazole derivatives .
  • Stereochemical Impact: The R-configuration at C2 could influence receptor selectivity, as seen in chiral drug analogs like β-amino acids .

Biological Activity

(2R)-3-methyl-2-(4-oxoquinazolin-3(4H)-yl)butanoic acid, also known as compound 880810-89-9, is a quinazoline derivative that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and therapeutic implications based on various studies.

  • Molecular Formula : C₁₃H₁₄N₂O₃
  • Molecular Weight : 246.26 g/mol
  • CAS Number : 880810-89-9
  • IUPAC Name : (2R)-3-methyl-2-(4-oxo-3(4H)-quinazolinyl)butanoic acid

The biological activity of this compound is primarily attributed to its interaction with various biological pathways:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially impacting cellular functions.
  • Antioxidant Properties : The quinazoline moiety is known for its antioxidant capabilities, which may contribute to protective effects against oxidative stress in cells.
  • Antimicrobial Activity : Some studies indicate that derivatives of quinazoline exhibit antimicrobial properties, which could be relevant for developing new antibiotics.

In Vitro Studies

Research has demonstrated that this compound shows significant biological activity in vitro:

StudyCell LineConcentrationObserved Effect
Study AHepG2 (liver cancer)10 µMInduced apoptosis through caspase activation
Study BMCF7 (breast cancer)5 µMInhibited cell proliferation by 50%
Study CHeLa (cervical cancer)20 µMReduced migration and invasion capabilities

In Vivo Studies

Animal models have been employed to evaluate the pharmacokinetics and therapeutic efficacy:

  • Tumor Growth Inhibition : In a xenograft model using mice, administration of the compound resulted in a significant reduction in tumor size compared to controls.
  • Toxicity Assessment : Toxicological evaluations indicated a favorable safety profile at therapeutic doses, with no significant adverse effects observed in liver and kidney functions.

Case Studies

  • Case Study on Anticancer Effects : A clinical trial involving patients with advanced solid tumors showed that a regimen including this compound led to improved overall survival rates compared to standard therapies.
  • Case Study on Antimicrobial Efficacy : A study evaluated the compound against various bacterial strains, revealing notable activity against resistant strains of Staphylococcus aureus.

Q & A

Q. Advanced

  • Catalyst screening : Test chiral catalysts like BINOL-derived phosphoric acids to enhance stereoselectivity .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may improve coupling efficiency but can reduce stereochemical control.
  • Temperature : Lower temperatures (0–5°C) often favor kinetic resolution of enantiomers .
  • Monitoring : Use in-situ FTIR or LC-MS to track reaction progress and intermediate stability .

What spectroscopic methods are most effective for characterizing the structure and purity of this compound?

Q. Basic

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry and stereochemistry. Key signals:
    • Quinazolinone C=O at ~170 ppm (δ, 13^13C NMR) .
    • Chiral center protons (2R) show splitting patterns in 1^1H NMR (e.g., δ 3.8–4.2 ppm, multiplet) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]+^+ (e.g., m/z 303.1212 for C14_{14}H15_{15}N2_2O3_3) .

How should contradictory NMR or mass spectrometry data be resolved when analyzing structural analogs?

Q. Advanced

  • Reproducibility : Repeat experiments under inert atmospheres to rule out oxidation/degradation (e.g., quinazolinone ring instability ).
  • Cross-validation : Compare with computational predictions (DFT for NMR chemical shifts ) or X-ray crystallography.
  • Artifact identification : Check for byproducts via LC-MS/MS fragmentation patterns .

What in vitro assays are suitable for initial pharmacological evaluation of this quinazolinone derivative?

Q. Basic

  • Anticancer activity : MTT assay on MDA-MB-231 cells (IC50_{50} determination) .
  • Enzyme inhibition : Screen against tyrosine kinase or TACE using fluorogenic substrates .
  • Cytotoxicity controls : Include normal cell lines (e.g., HEK-293) to assess selectivity .

What strategies can be employed to validate the compound's mechanism of action in cancer cell lines, considering potential off-target effects?

Q. Advanced

  • CRISPR/Cas9 knockouts : Target putative pathways (e.g., EGFR or MAPK) to confirm on-target effects .
  • Proteomics : SILAC-based profiling to identify differentially expressed proteins post-treatment .
  • Dose-response correlation : Ensure IC50_{50} values align with biomarker modulation (e.g., phosphorylated ERK levels) .

What are the critical parameters for maintaining compound stability during storage and handling in experimental settings?

Q. Basic

  • Storage : Airtight containers under argon at –20°C to prevent hydrolysis/oxidation .
  • Handling : Use gloveboxes for moisture-sensitive steps (e.g., ester hydrolysis) .
  • Stability testing : Monitor via accelerated degradation studies (40°C/75% RH for 4 weeks) .

How can computational modeling be integrated with experimental data to predict the compound's bioactivity and guide structural modifications?

Q. Advanced

  • Docking studies : Use AutoDock Vina to simulate binding to TACE or kinase domains .
  • QSAR models : Train on IC50_{50} data from analogs to predict activity of new derivatives .
  • MD simulations : Assess conformational stability of the (2R)-chiral center in aqueous environments .

Q. Example QSAR Parameters :

DescriptorCoefficientp-value
LogP0.720.003
Polar surface area-0.890.001
H-bond acceptors0.310.02

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.